

## Core Properties and Characteristics

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### Compound of Interest

Compound Name: 2-Chloro-6-iodopyridine

Cat. No.: B1370145

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**2-Chloro-6-iodopyridine** is a solid at room temperature, characterized by the presence of two different halogen atoms at the ortho-positions relative to the nitrogen atom.<sup>[1]</sup> This substitution pattern is the key to its synthetic value.

## Physicochemical Data

The fundamental properties of **2-Chloro-6-iodopyridine** are summarized below, providing essential data for experimental planning and execution.

Property	Value	Reference
CAS Number	258506-66-0	[1]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClIN	[1]
Molecular Weight	239.44 g/mol	[1]
Melting Point	42-43 °C	[1]
Boiling Point	255 °C	[1]
Density	2.052 g/cm <sup>3</sup>	[1]
Appearance	Solid	
SMILES String	Clc1cccc(I)n1	
InChI Key	LSAOLINSZGYDOV-UHFFFAOYSA-N	

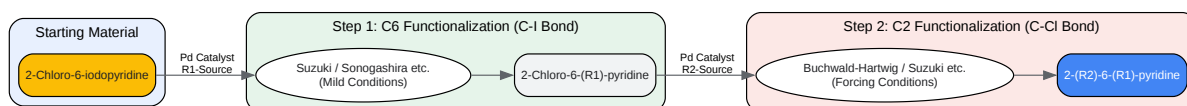
## Synthesis and Availability

While detailed synthetic routes for **2-Chloro-6-iodopyridine** are not extensively published in academic literature, its precursor, 2-chloropyridine, can be synthesized through methods such as the direct chlorination of pyridine or the treatment of pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride.<sup>[2][3][4]</sup> However, **2-Chloro-6-iodopyridine** is readily available from numerous chemical suppliers, making direct purchase the most common and efficient route for its acquisition in a research setting.<sup>[1][5]</sup> The focus, therefore, lies not on its own synthesis, but on its application as a starting material for more complex molecules.

## The Principle of Regioselective Reactivity

The synthetic power of **2-Chloro-6-iodopyridine** lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.<sup>[6][7]</sup>

This reactivity hierarchy (I > Cl) is the cornerstone of its utility, enabling a programmed, sequential functionalization of the pyridine ring.<sup>[6][7]</sup> One can selectively perform a reaction at the C6-iodo position under mild conditions, leaving the C2-chloro position intact for a subsequent, different transformation under more forcing conditions.



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Caption: Sequential functionalization workflow for **2-Chloro-6-iodopyridine**.

## Key Synthetic Transformations

The pyridine scaffold is a privileged structure in medicinal chemistry, and **2-Chloro-6-iodopyridine** is a premier starting point for creating diverse libraries of substituted pyridines.[6][8][9] The most common and powerful transformations are palladium-catalyzed cross-coupling reactions.

## Suzuki-Miyaura Coupling: Forging C-C Bonds

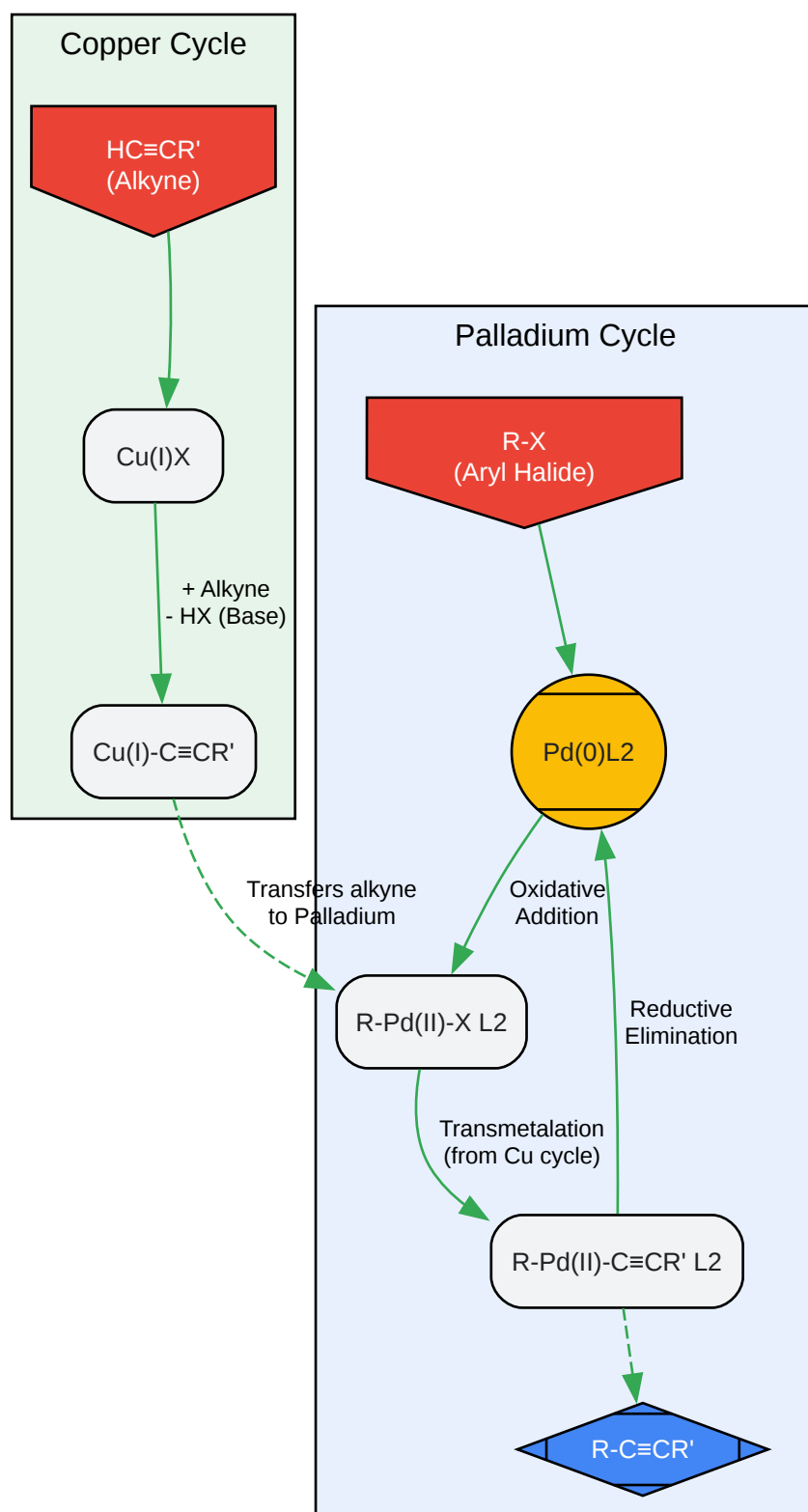
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron reagent.[10][11] It is frequently the first reaction performed on **2-Chloro-6-iodopyridine** to install an aryl or heteroaryl substituent at the C6 position.

- **Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Chloro-6-iodopyridine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq.).
- **Solvent:** Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 ratio).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Catalyst:**  $\text{Pd}(\text{PPh}_3)_4$  is a common choice as it is a stable Pd(0) source. Other catalysts, including those with more electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu groups), can be used to improve efficiency, especially for challenging substrates.[12]
- **Base:** The base (e.g.,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species.[10]

- Solvent: A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the organic-soluble starting materials and the inorganic base.

## Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.<sup>[13][14]</sup> This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a final target molecule.



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Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

- **Setup:** To a Schlenk flask under an inert atmosphere, add **2-Chloro-6-iodopyridine** (1.0 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 2-5 mol%), and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 5-10 mol%).
- **Solvent and Base:** Dissolve the solids in a degassed solvent such as THF or DMF. Add a degassed amine base, like triethylamine ( $\text{Et}_3\text{N}$ ) or diisopropylamine (DIPA), which also serves as a solvent.
- **Alkyne Addition:** Add the terminal alkyne (1.1-1.2 eq.) via syringe.
- **Reaction:** Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
- **Workup:** Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.
- **Dual Catalysis:** The reaction classically involves two catalytic cycles.<sup>[14]</sup> The palladium cycle is similar to other cross-couplings, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.<sup>[14]</sup>
- **Base:** The amine base is critical for neutralizing the HX acid formed during the reaction and for facilitating the formation of the copper acetylide.<sup>[13]</sup>
- **Ligand Choice:** The choice of phosphine ligand on the palladium catalyst can influence the reaction's efficiency and, in di- or tri-halogenated systems, can even control regioselectivity.<sup>[15][16]</sup>

## Buchwald-Hartwig Amination: Constructing C-N Bonds

After functionalizing the C6 position, the remaining C2-chloro group can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide range of amines.<sup>[17][18]</sup> This reaction is essential for installing amine functionalities common in pharmaceuticals.

- **Setup:** In a glovebox or under an inert atmosphere, combine the 2-chloro-6-substituted-pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu,  $\text{K}_3\text{PO}_4$ , 1.5-2.0 eq.).
- **Solvent:** Add an anhydrous, degassed solvent such as toluene or dioxane.
- **Reaction:** Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor for completion.
- **Workup:** Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
- **Purification:** Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography or crystallization.
- **Ligand:** The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, its activation requires a highly active catalyst.<sup>[10]</sup> Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.<sup>[12]</sup>
- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the active amide nucleophile.<sup>[17]</sup>
- **Inert Conditions:** The Pd(0) catalytic species is oxygen-sensitive, making the exclusion of air and moisture critical for successful and reproducible results.

## Applications in Drug Discovery and Development

The 2,6-disubstituted pyridine motif synthesized from **2-Chloro-6-iodopyridine** is a key structural element in numerous biologically active compounds.<sup>[9]</sup> The ability to precisely and differentially install various functional groups allows for the fine-tuning of a molecule's properties, such as its solubility, metabolic stability, and target-binding affinity.<sup>[9]</sup>

- **Kinase Inhibitors:** Many kinase inhibitors, used in oncology, feature a substituted heterocyclic core to interact with the ATP-binding pocket of the target kinase. The versatile substitution

pattern achievable from **2-Chloro-6-iodopyridine** makes it an ideal platform for developing potent and selective inhibitors.[\[6\]](#)

- Agrochemicals: The pyridine ring is also prevalent in agrochemicals. This building block can be used to construct novel pesticides and fungicides with enhanced efficacy.[\[8\]](#)
- Pharmaceutical Intermediates: It serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where its predictable reactivity ensures high yields and purity in key bond-forming steps.[\[8\]](#)[\[19\]](#)

## Safety and Handling

Proper handling of **2-Chloro-6-iodopyridine** is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

- Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[\[1\]](#)[\[20\]](#) It may cause skin and eye irritation.[\[21\]](#)[\[22\]](#)
- GHS Pictogram: GHS07 (Exclamation Mark).[\[20\]](#)
- Hazard Statement: H302 - Harmful if swallowed.[\[20\]](#)

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[21\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[\[21\]](#)[\[23\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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